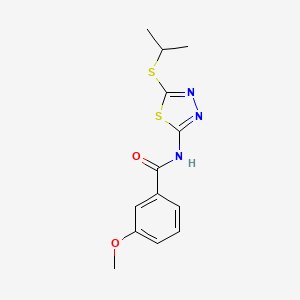
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(isopropylthio)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The thiadiazole ring is known for its biological activity, making this compound a candidate for drug development.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
Uniqueness
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H15N3O2S2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H15N3O2S2/c1-8(2)19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(7-9)18-3/h4-8H,1-3H3,(H,14,15,17) |
InChI Key |
GEAMHXKSRBTPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


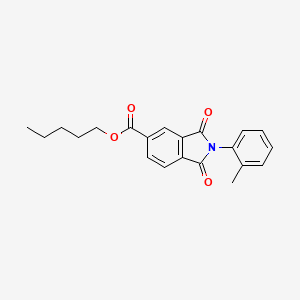
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12483217.png)
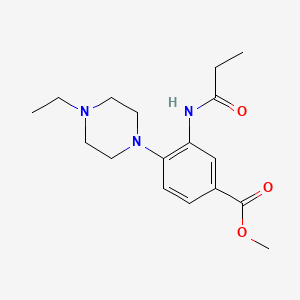
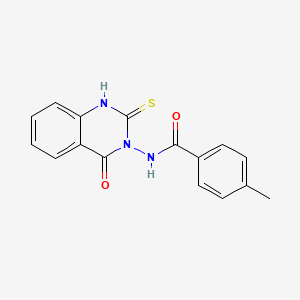
![N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B12483228.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12483239.png)
![1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea](/img/structure/B12483244.png)
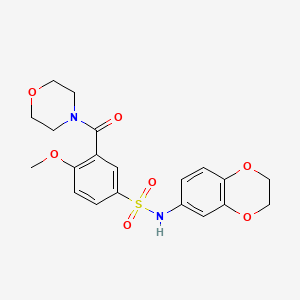
![2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12483256.png)
![(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12483262.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12483266.png)
![Ethyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483278.png)
![2,4-dichloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483281.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483291.png)
